n-Ethyl-4-fluoro-2-nitroaniline
Description
Contextualization within Fluorinated Nitroaniline Chemistry
N-Ethyl-4-fluoro-2-nitroaniline belongs to the class of fluorinated nitroanilines, which are aromatic compounds characterized by the presence of a fluorine atom, a nitro group (-NO2), and an amino group (-NH2) attached to a benzene (B151609) ring. nih.gov The study of fluorinated nitroanilines is a specialized area of organic chemistry, driven by the unique effects that fluorine imparts on a molecule's properties. tcichemicals.com The introduction of fluorine can significantly alter a compound's chemical and physical characteristics. tcichemicals.com
The position of the substituents on the aromatic ring in this compound—with the ethylamino and nitro groups ortho to each other and the fluorine atom para to the ethylamino group—creates a specific electronic environment that influences its reactivity. nih.gov This strategic placement of functional groups is a key area of interest for researchers in synthetic chemistry.
Significance of Functional Groups in this compound for Research
The research value of this compound is largely attributed to its distinct functional groups: the ethylamino group, the nitro group, and the fluorine atom. nih.gov Each of these groups offers a site for specific chemical transformations, making the compound a versatile building block in organic synthesis. ossila.com
The nitro group is strongly electron-withdrawing, which influences the reactivity of the aromatic ring. It can also be reduced to form an amino group, opening up further synthetic possibilities. ossila.com The ethylamino group is an activating group that can undergo various reactions. ossila.com The fluorine atom's presence is particularly notable as it can be displaced through nucleophilic aromatic substitution (SNAr) reactions, a common strategy for creating more complex molecules.
Current Research Frontiers and Unexplored Avenues in this compound Studies
Current research involving fluorinated nitroanilines like this compound is focused on their application as intermediates in the synthesis of high-value chemical products. maiaresearch.com For instance, related compounds are used in the development of pharmaceuticals. ossila.comchemicalbook.com The synthesis of this compound itself can be achieved from starting materials like 4-fluoro-2-nitroaniline (B1293508). sigmaaldrich.com
While much is known about the fundamental reactivity of this compound, unexplored avenues of research may include the development of novel synthetic methodologies that are more efficient and environmentally friendly. For example, the use of microchannel reactors for the synthesis of related compounds like 4-fluoro-2-nitroaniline is an area of active investigation. google.com Further research could also explore the full range of complex molecules that can be synthesized from this versatile precursor.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C8H9FN2O2 |
| Molecular Weight | 184.17 g/mol |
| CAS Number | 774-22-1 |
| IUPAC Name | This compound |
| SMILES | CCNC1=C(C=C(C=C1)F)N+[O-] |
| InChI | InChI=1S/C8H9FN2O2/c1-2-10-7-4-3-6(9)5-8(7)11(12)13/h3-5,10H,2H2,1H3 |
| InChIKey | UKKBDDJKKGVRQO-UHFFFAOYSA-N |
This data is compiled from PubChem. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-4-fluoro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-2-10-7-4-3-6(9)5-8(7)11(12)13/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKBDDJKKGVRQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302454 | |
| Record name | n-ethyl-4-fluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774-22-1 | |
| Record name | N-Ethyl-4-fluoro-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=774-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 151028 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 774-22-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-ethyl-4-fluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for N Ethyl 4 Fluoro 2 Nitroaniline
Established Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-4-fluoro-2-nitroaniline involves several established chemical transformations. These routes typically begin with precursors that are subsequently modified to introduce the required ethyl and nitro groups onto the fluoroaniline (B8554772) scaffold.
Nitration of N-Ethyl-2-fluoroaniline and Analogous Precursors
A primary method for synthesizing this compound involves the direct nitration of N-ethyl-2-fluoroaniline. This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring. The position of nitration is directed by the existing substituents on the aniline (B41778) ring. The ethylamino group is an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director.
Another approach involves the nitration of a protected aniline precursor, such as p-fluoroacetanilide. google.com This method utilizes an acetyl protecting group for the amine to control the reactivity and regioselectivity of the nitration reaction. The protected compound undergoes nitration, followed by deprotection to yield the corresponding nitroaniline. For example, N-(4-fluoro-2-methoxyphenyl)acetamide can be nitrated using fuming nitric acid in sulfuric acid at low temperatures. google.com
A process for preparing 4-fluoro-2-methoxy-5-nitroaniline (B580436) involves protecting 4-fluoro-2-methoxy aniline, followed by nitration and subsequent deprotection. google.com The nitration can be carried out with nitric acid in the presence of another acid like sulfuric acid. google.com
Nucleophilic Aromatic Substitution (SNAr) Approaches in Synthesis
Nucleophilic aromatic substitution (SNAr) is a key strategy in the synthesis of this compound and its precursors. This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile.
Role of Activating Groups (e.g., Nitro) in SNAr
The success of SNAr reactions is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. byjus.comwikipedia.org The nitro group is a powerful activating group that stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. byjus.comwikipedia.orglibretexts.org This stabilization lowers the activation energy of the reaction, facilitating the nucleophilic attack. The more electron-withdrawing groups present on the ring, the more favorable the reaction becomes. youtube.com
Utilization of Fluorine as a Leaving Group in SNAr
In SNAr reactions, the reactivity of halogens as leaving groups often follows the order F > Cl > Br > I, which is the reverse of their leaving group ability in SN2 reactions. youtube.comstackexchange.com Fluorine's high electronegativity makes the carbon atom it is attached to more electrophilic and susceptible to nucleophilic attack. youtube.com This strong inductive effect stabilizes the intermediate Meisenheimer complex, accelerating the rate-determining addition step of the reaction. stackexchange.com Therefore, fluoroarenes are excellent substrates for SNAr reactions, especially when activated by groups like the nitro group. nih.gov For instance, 2,4-dinitrofluorobenzene readily reacts with nucleophiles like amines. libretexts.org
Alkylation Reactions for N-Substitution
The ethyl group on the nitrogen atom of this compound is introduced via an N-alkylation reaction. This can be achieved by reacting a precursor like 4-fluoro-2-nitroaniline (B1293508) with an ethylating agent. sigmaaldrich.com For example, 4-Fluoro-2-nitroaniline can be used as a starting material to synthesize 4-fluoro-N-ethyl-2-nitroaniline. sigmaaldrich.com
Vicarious nucleophilic substitution (VNS) is another method for the alkylation of nitroaromatic compounds. nih.gov This reaction involves the addition of a carbanion to an electron-deficient aromatic ring, followed by the elimination of a leaving group from the carbanion. nih.gov
Advanced Synthetic Techniques and Process Intensification
To address the challenges of traditional batch synthesis, such as long reaction times and safety concerns with nitration reactions, advanced techniques are being explored. google.com Microchannel reactors offer a promising alternative for the synthesis of related compounds like 4-fluoro-2-nitroaniline. google.com This technology provides enhanced heat and mass transfer, leading to shorter reaction times, higher yields, and improved safety by minimizing the reaction volume and controlling the reaction temperature more effectively. google.com A patented method describes the synthesis of 4-fluoro-2-nitroaniline using a Corning high-flux continuous flow microchannel reactor, achieving high yields in a significantly reduced reaction time. google.com
Below is a table summarizing the synthetic methodologies:
| Synthetic Step | Precursor(s) | Reagents/Conditions | Product | Key Features |
| Nitration | N-Ethyl-2-fluoroaniline | Nitrating agent (e.g., HNO₃/H₂SO₄) | This compound | Direct nitration of the ethylated aniline. |
| Nitration & Deprotection | p-Fluoroacetanilide | 1. Nitrating agent 2. Hydrolysis | 4-Fluoro-2-nitroaniline | Amine protection controls regioselectivity. google.comgoogle.com |
| SNAr | 2,4-Dinitrofluorobenzene | Ethylamine | This compound | Nitro group activates the ring for nucleophilic attack. byjus.comwikipedia.org |
| N-Alkylation | 4-Fluoro-2-nitroaniline | Ethylating agent (e.g., ethyl halide) | This compound | Introduction of the ethyl group onto the amine. sigmaaldrich.com |
| Microreactor Synthesis | p-Fluoroacetanilide, Nitric Acid | Acetic acid-acetic anhydride (B1165640), heat | 4-Fluoro-2-nitroaniline | Process intensification, improved safety and efficiency. google.com |
Green Chemistry Approaches in Anilines Synthesis Relevant to this compound
Green chemistry principles are increasingly being integrated into the synthesis of anilines, aiming to reduce waste, energy consumption, and the use of hazardous materials.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. A novel, catalyst-free method for producing anilines from activated aryl halides has been developed using microwave irradiation. nih.govnih.govtandfonline.com This technique involves heating the aryl halide in an aqueous ammonium (B1175870) hydroxide (B78521) solution, which eliminates the need for organic solvents and transition metal catalysts. nih.govnih.govtandfonline.com
The reaction conditions are generally mild, with typical parameters including heating at 130-140°C for a short duration of 10 to 20 minutes. nih.gov A crucial factor for the success of this amination is the presence of an activating group, such as a nitro group, on the aryl halide. nih.gov This makes the methodology highly relevant for the synthesis of nitroanilines. Additionally, microwave assistance has been shown to be effective in the aza-Michael addition for the monoalkylation of anilines, a reaction type that can be challenging due to the formation of bis-alkylated products. benthamdirect.com
Ultrasound-Assisted Synthesis
Ultrasound irradiation provides another green alternative for chemical synthesis by promoting reactions through acoustic cavitation. This technique has been successfully applied to various reactions relevant to aniline synthesis. For instance, an efficient, solvent-free method for the synthesis of N,N-bis(phenacyl)anilines from anilines and α-bromoacetophenones has been developed using ultrasound, resulting in high yields and short reaction times (30–45 minutes). nih.govresearchgate.net
Ultrasound has also been utilized for the rapid reduction of nitroaromatic compounds to anilines using gallium metal as a novel reducing agent. nsf.gov This method proceeds under aerobic conditions and avoids the use of pyrophoric catalysts, offering a convenient workup. nsf.gov Furthermore, the acylation of aryl amines with acyl chlorides can be significantly accelerated under ultrasonic conditions, with reactions completing in minutes at room temperature. tandfonline.com This protocol is compatible with various functional groups, including nitro and halogen substituents. tandfonline.com
Strategic Derivatization of this compound
The functional groups of this compound—the nitro group, the fluoro group, and the aromatic ring—offer multiple sites for strategic chemical modification to create a variety of derivatives.
Transformations of the Nitro Group: Reduction to Amino Analogs
The reduction of the nitro group to an amino group is a fundamental transformation, yielding N1-ethyl-4-fluorobenzene-1,2-diamine. This diamine is a valuable building block for the synthesis of heterocyclic compounds. A wide array of reagents and conditions can be employed for this reduction, offering high chemoselectivity.
Modern methods often focus on green and efficient processes. For example, the ultrasound-assisted reduction using gallium metal provides a rapid and clean conversion of nitroaromatics to anilines. nsf.gov Metal-free reduction systems, such as those using trichlorosilane (B8805176) under continuous-flow conditions, are also highly effective and tolerate a variety of other functional groups. nih.govbeilstein-journals.org Other established and efficient methods for nitro group reduction include the use of KBH₄ with I₂, where BI₃ is generated in situ, and the combination of B₂pin₂ with KOtBu for a metal-free reduction. organic-chemistry.org These methods are known for their high yields and tolerance of sensitive functional groups like halogens. organic-chemistry.org
Table of Selected Reagents for Nitro Group Reduction
| Reagent/System | Key Features |
|---|---|
| Gallium Metal / Ultrasound | Aerobic conditions, rapid, homogeneous workup. nsf.gov |
| Trichlorosilane / Tertiary Amine | Metal-free, mild conditions, applicable in continuous flow. nih.gov |
| KBH₄ / I₂ | In situ generation of BI₃, low-toxicity byproducts. organic-chemistry.org |
Nucleophilic Displacement of the Fluoro Group
The fluorine atom in this compound is activated towards nucleophilic aromatic substitution by the presence of the electron-withdrawing nitro group in the ortho position. This allows for the displacement of the fluoro group by a variety of nucleophiles, enabling the synthesis of a diverse range of derivatives.
This reactivity is a cornerstone of synthesizing more complex molecules from fluorinated nitroaniline scaffolds. For instance, 2-fluoro-4-nitroaniline, an isomer of the parent amine, is a versatile starting material where the amine group can undergo nucleophilic substitution and the nitro group can be reduced. ossila.com The synthesis of a precursor for the antibiotic candidate TBI-223 starts from 2-fluoro-4-nitroaniline, showcasing the utility of this reactive handle. ossila.com Similarly, microwave-assisted methods have proven effective for the substitution of activated aryl halides with amines and hydroxides, further demonstrating the feasibility of displacing the fluoro group in related systems. nih.govnih.govtandfonline.com Common nucleophiles that can be employed include alkoxides, amines, and thiols, leading to the corresponding ethers, substituted amines, and thioethers, respectively.
Alkylation and Acylation of the Amine Functionality
The secondary amine functionality of this compound is a versatile site for synthetic modification, allowing for the introduction of various alkyl and acyl groups. These derivatization strategies, namely alkylation and acylation, are fundamental in modulating the compound's steric and electronic properties. The presence of an electron-withdrawing nitro group ortho to the amine can influence its reactivity, generally rendering it less nucleophilic than non-nitrated anilines.
Alkylation Strategies
N-alkylation of this compound introduces a third substituent to the nitrogen atom, yielding a tertiary amine. This transformation is typically achieved via nucleophilic substitution, where the secondary amine attacks an alkyl halide. To facilitate this reaction, a base is often required to deprotonate the amine, thereby enhancing its nucleophilicity. Common bases for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃), and the reaction is usually conducted in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN).
The choice of alkylating agent can range from simple alkyl halides, like methyl iodide or benzyl (B1604629) bromide, to more complex electrophiles, allowing for the synthesis of a diverse array of tertiary amine derivatives. The general reactivity for amine alkylation is well-established, though specific conditions may need optimization to achieve high yields and prevent potential side reactions, such as the formation of quaternary ammonium salts if the resulting tertiary amine remains sufficiently nucleophilic. wikipedia.org
Table 1: Representative Alkylation Reactions of this compound This table presents illustrative examples of potential alkylation reactions based on standard chemical principles, as specific experimental data for this compound is not readily available in published literature.
| Product Name | Alkylating Agent | Base | Solvent | Representative Product Structure |
|---|---|---|---|---|
| N-Ethyl-N-methyl-4-fluoro-2-nitroaniline | Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | Acetonitrile (CH₃CN) | ![]() |
| N-Benzyl-N-ethyl-4-fluoro-2-nitroaniline | Benzyl Bromide (BnBr) | Sodium Hydride (NaH) | Dimethylformamide (DMF) | ![]() |
Acylation Strategies
Acylation of this compound results in the formation of an N-substituted amide. This is a robust and widely used reaction in organic synthesis. The most common acylating agents are highly reactive acyl chlorides and acid anhydrides. chemrevise.orgyoutube.com The reaction proceeds via a nucleophilic addition-elimination mechanism.
Typically, the reaction is performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or pyridine, which serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. stackexchange.combyjus.com This prevents the protonation of the starting amine, which would render it non-nucleophilic. The choice of solvent often includes dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The reaction is generally efficient and can be performed at or below room temperature. A general patent describes the acylation of nitroaniline compounds using an acid anhydride or acyl chloride in the presence of an alkali or alkaline earth metal compound. google.com
Table 2: Representative Acylation Reactions of this compound This table presents illustrative examples of potential acylation reactions based on standard chemical principles, as specific experimental data for this compound is not readily available in published literature.
| Product Name | Acylating Agent | Base | Solvent | Representative Product Structure |
|---|---|---|---|---|
| N-Acetyl-N-ethyl-4-fluoro-2-nitroaniline | Acetyl Chloride (CH₃COCl) | Triethylamine (Et₃N) | Dichloromethane (DCM) | ![]() |
| N-Benzoyl-N-ethyl-4-fluoro-2-nitroaniline | Benzoyl Chloride (PhCOCl) | Pyridine | Tetrahydrofuran (THF) | ![]() |
| N-Ethyl-4-fluoro-N-(trifluoroacetyl)-2-nitroaniline | Trifluoroacetic Anhydride ((CF₃CO)₂O) | Pyridine | Dichloromethane (DCM) | ![]() |
Mechanistic Investigations of Chemical Reactivity and Transformations
Reaction Pathways of n-Ethyl-4-fluoro-2-nitroaniline and its Analogs
The reactivity of this compound is largely dictated by the interplay of its functional groups: the nitro group, the fluorine atom, and the ethylamino substituent on the aromatic ring.
Detailed Mechanisms of Nitro Group Reduction
The reduction of the nitro group in nitroaromatic compounds is a well-studied transformation that proceeds through a series of intermediates. This process involves a six-electron reduction to convert the nitro group (-NO2) into an amino group (-NH2). The generally accepted pathway occurs in sequential two-electron steps, first forming a nitroso (-NO) derivative, followed by a hydroxylamino (-NHOH) intermediate, which is then further reduced to the final amine.
The reduction can proceed through different mechanistic routes, including radical pathways involving single electron transfers or via hydride transfer equivalents. The specific mechanism can be influenced by the choice of reducing agent and reaction conditions. For instance, catalytic hydrogenation over palladium on carbon (Pd/C) is a common method where the reaction is believed to proceed without the significant accumulation of intermediate products.
Studies on Nucleophilic Aromatic Substitution of the Fluoro Moiety
The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the electron-withdrawing nitro group in the ortho position. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group. The high electronegativity of fluorine makes the attached carbon atom highly electrophilic and susceptible to nucleophilic attack.
In the context of SNAr on nitro-activated aromatic rings, fluorine is an excellent leaving group, often being more reactive than other halogens like chlorine or bromine. This is because the high electronegativity of fluorine polarizes the C-F bond, facilitating the initial nucleophilic attack, which is the slow step of the reaction. The reaction proceeds through a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. The subsequent departure of the fluoride (B91410) ion is a fast process.
Table 1: Relative Reactivity of Leaving Groups in Nucleophilic Aromatic Substitution
| Leaving Group | Relative Reactivity | Rationale |
| Fluorine | High | The high electronegativity polarizes the carbon-halogen bond, facilitating the rate-determining nucleophilic attack. |
| Chlorine | Moderate | Less electronegative than fluorine, leading to a less electrophilic carbon center. |
| Bromine | Lower | Bond polarization is less pronounced compared to fluorine and chlorine. |
| Iodine | Lowest | Least effective at polarizing the carbon-halogen bond for nucleophilic attack in this context. |
Characterization of Reactive Intermediates Formed During Reactions
During the chemical transformations of this compound and its analogs, several reactive intermediates can be formed and characterized. In the pathway of nitro group reduction, the key intermediates are the corresponding nitroso and hydroxylamino compounds. These species are often transient and can be difficult to isolate but can be detected using various spectroscopic techniques.
In gas-phase studies using mass spectrometry, the collisional activation of protonated N-alkyl-2-nitroanilines leads to the formation of distinct fragment ions. These experiments allow for the characterization of specific reactive intermediates and transition states, providing mechanistic insights that are complemented by computational methods like Density Functional Theory (DFT).
Intramolecular Chemical Processes
Beyond intermolecular reactions, this compound can undergo fascinating intramolecular transformations, particularly when protonated.
Intramolecular Oxidation of Alkyl Chains by Nitro Groups in Protonated Species
Studies on protonated N-alkyl-2-nitroanilines have revealed an unusual intramolecular oxidation of the N-alkyl side chain by the nitro group upon collisional activation in the gas phase. nih.govnih.gov This process is initiated by the transfer of a proton to the nitro group. This is followed by an oxygen atom transfer from the now-activated nitro group to a carbon atom on the alkyl chain. nih.govnih.gov
For N-ethyl-2-nitroaniline, collisional activation of the protonated molecule leads to the elimination of acetic acid. nih.gov This suggests that the protonated nitro group can oxidize the ethyl group attached to the amino group. nih.gov This intramolecular redox reaction results in the reduction of the nitro group and the oxidation of the alkyl chain. nih.govnih.gov
Table 2: Fragmentation Pathways of Protonated N-Alkyl-2-Nitroanilines
| N-Alkyl Group | Major Neutral Loss | Inferred Process |
| Ethyl | Acetic Acid | Intramolecular oxidation of the ethyl group. nih.gov |
| Propyl | Propionic Acid / Ethanol | Competing pathways involving intramolecular oxidation. nih.govnih.gov |
| Butyl | Propanol | Intramolecular oxidation and rearrangement. nih.govnih.gov |
Photochemical Reactivity and Stability
The presence of the nitroaromatic system in this compound suggests a susceptibility to photochemical reactions. Nitroaromatic compounds are known to absorb sunlight and can undergo various photochemical transformations.
The photodegradation of nitroaromatic compounds in aqueous solutions often follows first-order kinetics. The process can be initiated by the absorption of UV light, leading to the formation of reactive species such as hydroxyl radicals, which then attack the aromatic ring. This can lead to the formation of hydroxylated and other degradation products. The degradation rates and pathways can be influenced by environmental factors such as the solvent and the presence of other substances. For instance, the photodegradation of related anilines has been shown to be accelerated in the presence of algae, which can generate reactive oxygen species.
While specific data on the photochemical stability of this compound is limited, the general behavior of nitroaromatic compounds suggests that it would be prone to photodegradation under UV irradiation, likely leading to the cleavage of the aromatic ring and mineralization over time.
Photolysis Mechanisms of Nitroaromatic Compounds
Upon irradiation with ultraviolet light, a nitroaromatic compound absorbs a photon, which elevates it to an excited electronic state. The degradation of nitrobenzene (B124822), for example, is suggested to primarily proceed through a nitro-nitrite intramolecular rearrangement. nih.gov This process involves the transformation of the nitro group (-NO₂) into a nitrite (B80452) group (-ONO), which is a key step in the subsequent degradation pathway. This rearrangement often leads to the formation of various intermediates. For instance, the photolysis of nitrobenzene in aqueous solutions has been shown to produce intermediates such as three isomers of nitrophenol, nitrohydroquinone, and nitrosobenzene. nih.gov The detection of nitrite and nitrate (B79036) ions in the irradiated solution further confirms the breakdown of the nitroaromatic structure. nih.gov
The quantum yields, which measure the efficiency of a photochemical reaction, for the removal of nitrobenzene and nitrophenols are typically in the range of 10⁻³ to 10⁻⁴. nih.gov The specific reaction pathways and the stability of intermediates are highly dependent on the molecular structure of the compound . For this compound, the presence of an ethylamino group ortho to the nitro group could potentially lead to intramolecular hydrogen abstraction, a common mechanism in substituted nitroaromatics that can influence the subsequent reaction cascade.
Furthermore, advanced oxidation processes, such as the UV/H₂O₂ process, have been shown to be effective in the complete mineralization of nitroaromatic compounds. nih.gov In such processes, the photolysis of hydrogen peroxide generates highly reactive hydroxyl radicals, which can then attack the aromatic ring, leading to its degradation.
Influence of Environmental Factors on Photoreactivity
The photoreactivity of nitroaromatic compounds in the environment is significantly influenced by a variety of factors that can either accelerate or inhibit their degradation. These factors can also alter the distribution of photoproducts.
pH: The pH of the aqueous medium is a critical factor. For instance, in the photodegradation of nitrofurantoin (B1679001), a nitroaromatic compound, the highest quantum yield was observed at a pH of 4, with a decrease at higher pH values. rsc.org Similarly, in the photooxidation of phenol (B47542) in the presence of nitrate ions, the formation of nitrophenols was observed at pH 5, while at pH 11, no nitroaromatic intermediates were detected. epa.gov This suggests that the speciation of the compound and the nature of the reactive species involved are pH-dependent.
Dissolved Organic Matter (DOM): The presence of organic substances can have a dual effect on photolysis. They can act as photosensitizers, absorbing light and transferring energy to the nitroaromatic compound, thereby promoting its degradation. Conversely, they can also act as inhibitors by competing for photons or by quenching the excited state of the target molecule. researchgate.net For example, the presence of certain phenols has been shown to increase the photodegradation yield of 1-nitropyrene (B107360) by up to tenfold. acs.org
Presence of Other Ions: Ions such as nitrate (NO₃⁻) and nitrite (NO₂⁻) can also play a significant role. The photolysis of nitrate and nitrite can generate nitrating agents, leading to the formation of secondary nitroaromatic compounds. mdpi.com In some advanced oxidation processes, the presence of nitrate ions can lead to the formation of toxic nitrophenols. epa.gov
Oxygen: The presence of oxygen can influence the reaction pathways. In the photolysis of 1-nitropyrene, the effect of oxygen on the photodegradation yield was found to be small, suggesting that the triplet excited state, which is typically quenched by oxygen, plays a minor role in its photoreaction in certain solvents. acs.org
The following table provides a summary of the influence of key environmental factors on the photoreactivity of nitroaromatic compounds.
| Environmental Factor | Influence on Photoreactivity | Research Findings |
| pH | Affects the chemical speciation and quantum yield of the photolysis reaction. | The photodegradation of nitrofurantoin is most efficient at pH 4. rsc.org The formation of nitrophenols in some systems is suppressed at alkaline pH. epa.gov |
| Dissolved Organic Matter (DOM) | Can act as a photosensitizer or an inhibitor of photodegradation. | Phenols can increase the photodegradation yield of 1-nitropyrene significantly. acs.org Other organics can have an enhancing or inhibiting effect on the photolysis of nitroaromatics. researchgate.net |
| Nitrate and Nitrite Ions | Can lead to the formation of secondary nitroaromatic compounds through photonitration. | The photolysis of nitrate and nitrite generates various nitrating agents. mdpi.com |
| Oxygen | Can influence the reaction pathways, though its effect varies depending on the specific compound and conditions. | The photodegradation of 1-nitropyrene shows a small oxygen effect in some solvents. acs.org |
Advanced Spectroscopic Characterization and Computational Chemistry Studies
Advanced Spectroscopic Analysis
High-resolution NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For N-ethyl-4-fluoro-2-nitroaniline, ¹H, ¹³C, and ¹⁹F NMR studies would provide definitive evidence for its structure.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the amine proton. The chemical shifts are influenced by the electronic effects of the substituents on the aniline (B41778) ring. The nitro group (-NO₂) is a strong electron-withdrawing group, while the ethylamino group (-NHCH₂CH₃) is an electron-donating group, and the fluorine atom (-F) is an electronegative, weak electron-donating group through resonance.
The aromatic region would display three distinct signals corresponding to the three protons on the benzene (B151609) ring. The proton ortho to the nitro group and meta to the fluorine (H-3) would be the most deshielded. The proton ortho to the fluorine and meta to the nitro group (H-5) would be expected at a higher field, and the proton ortho to the ethylamino group and meta to the fluorine (H-6) would be the most shielded. The coupling between these protons would result in characteristic splitting patterns.
The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the three methyl (-CH₃) protons, which would appear as a triplet. The amine proton (-NH-) would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.2 | Doublet of doublets (dd) | J(H-3, H-5) ≈ 2-3 Hz, J(H-3, F) ≈ 4-6 Hz |
| H-5 | 6.8 - 7.2 | Doublet of doublets (dd) | J(H-5, H-6) ≈ 8-9 Hz, J(H-5, F) ≈ 8-10 Hz |
| H-6 | 6.5 - 6.9 | Doublet of doublets (dd) | J(H-6, H-5) ≈ 8-9 Hz, J(H-6, NH) ≈ 5-6 Hz |
| -NH- | 5.0 - 6.0 | Broad Singlet | - |
| -CH₂- | 3.2 - 3.6 | Quartet (q) | J(CH₂, CH₃) ≈ 7 Hz |
| -CH₃ | 1.2 - 1.5 | Triplet (t) | J(CH₃, CH₂) ≈ 7 Hz |
Note: The expected values are based on analogous compounds and established spectroscopic principles. Actual experimental values may vary.
The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. Six distinct signals would be expected for the aromatic carbons and two for the ethyl group. The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon bearing the nitro group (C-2) and the carbon bearing the fluorine atom (C-4) would be expected at lower and higher fields, respectively, due to the strong electron-withdrawing nature of the nitro group and the electronegativity of fluorine. The carbon attached to the ethylamino group (C-1) would be shielded.
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-1 | 145 - 150 |
| C-2 | 135 - 140 |
| C-3 | 125 - 130 |
| C-4 | 155 - 160 (doublet, ¹J(C-F)) |
| C-5 | 115 - 120 (doublet, ²J(C-F)) |
| C-6 | 110 - 115 (doublet, ³J(C-F)) |
| -CH₂- | 40 - 45 |
| -CH₃ | 13 - 16 |
Note: The expected values are based on analogous compounds and established spectroscopic principles. Actual experimental values may vary. The signals for C-4, C-5, and C-6 are expected to show coupling with the fluorine atom.
¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at the C-4 position. The chemical shift of this signal would be influenced by the electronic environment created by the other substituents. The signal would be expected to be a doublet of doublets due to coupling with the neighboring aromatic protons, H-3 and H-5.
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds.
For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for the N-H, C-H, C=C, C-N, N-O, and C-F bonds. The nitro group would exhibit strong symmetric and asymmetric stretching vibrations. The N-H stretching vibration of the secondary amine would also be a prominent feature.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3350 - 3450 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong |
| Asymmetric NO₂ Stretch | 1500 - 1550 | Strong |
| Symmetric NO₂ Stretch | 1330 - 1370 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-F Stretch | 1100 - 1250 | Strong |
Note: The expected values are based on analogous compounds and established spectroscopic principles. Actual experimental values may vary.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted anilines typically exhibit absorption bands in the UV-Vis region arising from π → π* and n → π* transitions. The presence of the electron-donating ethylamino group and the electron-withdrawing nitro group in conjugation through the benzene ring is expected to result in a significant intramolecular charge transfer (ICT) band at a longer wavelength (a bathochromic or red shift) compared to aniline itself.
The spectrum of this compound would likely show at least two major absorption bands. One band in the shorter wavelength UV region would correspond to the π → π* transitions of the aromatic system. A second, more intense band at a longer wavelength, likely in the visible region, would be attributed to the ICT from the ethylamino group to the nitro group. The fluorine substituent would have a minor influence on the position of these bands compared to the powerful push-pull effect of the amino and nitro groups.
Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| π → π* (Aromatic) | 230 - 260 | Moderate to High |
| Intramolecular Charge Transfer (ICT) | 380 - 420 | High |
Note: The expected values are based on analogous compounds, such as other nitroanilines, and established spectroscopic principles. Actual experimental values may vary depending on the solvent used.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₈H₉FN₂O₂), the molecular weight is 184.17 g/mol , and its monoisotopic mass is 184.06480570 Da. nih.govnih.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at an m/z (mass-to-charge ratio) of 184.
The fragmentation of this compound is predicted to follow pathways characteristic of both nitroaromatic compounds and N-alkylanilines. researchgate.netcapes.gov.br The presence of the nitro group often leads to the loss of nitro-related fragments. Key fragmentation pathways include:
Loss of a nitro group (NO₂): A fragment ion resulting from the loss of the NO₂ group (mass of 46 Da) from the molecular ion would be observed at m/z 138.
Loss of nitric oxide (NO): Elimination of a nitric oxide radical (mass of 30 Da) can occur, leading to a fragment at m/z 154. This is often followed by the loss of a carbonyl group (CO).
The N-ethyl group also directs specific fragmentation patterns, primarily through alpha-cleavage. capes.gov.br
Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for N-alkylanilines. For this compound, this would involve the loss of a methyl radical (CH₃•, mass of 15 Da) from the ethyl group, resulting in a stable iminium cation at m/z 169 ([M-15]⁺). This is often the base peak in the spectrum of N-alkylanilines.
A plausible fragmentation pathway for this compound is summarized in the table below.
Table 1: Predicted Mass Spectrometry Fragmentation of this compound
| m/z Value | Proposed Fragment | Neutral Loss |
|---|---|---|
| 184 | [C₈H₉FN₂O₂]⁺˙ | Molecular Ion |
| 169 | [C₇H₆FN₂O₂]⁺ | CH₃• |
| 154 | [C₈H₉FN₂O]⁺˙ | NO |
| 138 | [C₈H₉FN]⁺˙ | NO₂ |
Quantum Chemical and Computational Studies
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide deep insights into the molecular structure and properties of chemical compounds. While specific computational studies on this compound are not widely published, extensive research on similar substituted nitroanilines allows for a detailed theoretical characterization. researchgate.netresearchgate.net
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.
The optimization of the molecular geometry of this compound using DFT methods, such as with the B3LYP functional and a 6-311++G(d,p) basis set, would reveal key structural parameters. researchgate.net It is expected that the benzene ring would be largely planar. The nitro group (NO₂) and the amino group (NH-CH₂CH₃) are substituents on this ring. In related molecules like 2,4-dinitro-N-methylaniline, the nitro and N-methylamino groups are nearly coplanar with the benzene ring. researchgate.net An intramolecular hydrogen bond is anticipated between the hydrogen atom of the amino group and one of the oxygen atoms of the adjacent nitro group. This interaction would contribute to the planarity of the molecule. The ethyl group attached to the nitrogen will have specific bond lengths and angles that can be precisely calculated.
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of this compound, specific vibrational modes can be assigned to the functional groups present in the molecule. For instance, the characteristic stretching frequencies for the N-H, C-H (aromatic and aliphatic), C=C (aromatic), C-N, N=O (from the nitro group), and C-F bonds can be determined. These calculated frequencies, when scaled by an appropriate factor, typically show good agreement with experimental spectroscopic data, aiding in the structural confirmation of the compound.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap.
For nitroaniline derivatives, the HOMO is typically localized on the electron-donating amino group and the phenyl ring, while the LUMO is concentrated on the electron-withdrawing nitro group. researchgate.net A smaller HOMO-LUMO gap indicates a molecule that is more easily excitable and more chemically reactive. For 4-nitroaniline (B120555), a related compound, the HOMO-LUMO energy gap has been theoretically calculated to be 4.24 eV. researchgate.net The introduction of an ethyl group (an electron-donating group) and a fluorine atom (an electron-withdrawing group) in this compound will influence the energies of the HOMO and LUMO, and thus the energy gap. This gap is a critical parameter in understanding the charge transfer interactions within the molecule.
Table 2: Conceptual Frontier Molecular Orbital Properties
| Orbital | Expected Localization |
|---|---|
| HOMO | Primarily on the aniline moiety (amino group and phenyl ring) |
| LUMO | Primarily on the nitrobenzene (B124822) moiety (nitro group and phenyl ring) |
Analysis of Intermolecular Interactions in Crystal Structures
The arrangement of molecules in a crystal lattice is governed by various intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. Analysis of the crystal structure of related nitroaniline derivatives provides a framework for understanding the packing of this compound. researchgate.netnih.gov
In the crystal structures of similar compounds, intermolecular N-H···O hydrogen bonds between the amino group of one molecule and the nitro group of a neighboring molecule are common. researchgate.netnih.gov These interactions often lead to the formation of chains or dimers. For example, 2,4-dinitro-N-(2-phenylethyl)aniline forms dimers through intermolecular N-H···O hydrogen bonds. nih.gov C-H···O interactions and π-π stacking between the aromatic rings also play a significant role in stabilizing the crystal packing. The presence of the fluorine atom in this compound may introduce additional C-H···F or F···F interactions. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts. nih.gov
Potential Energy Surface (PES) Scanning for Conformational Analysis and Stability
Potential Energy Surface (PES) scanning is a computational technique used to explore the conformational landscape of a molecule and identify its stable isomers. For a molecule like this compound, key conformational degrees of freedom would include the rotation around the C-N bond of the ethylamino group and the orientation of the nitro group relative to the aromatic ring.
The PES scan would typically reveal the energy barriers to rotation and the most stable, low-energy conformations. It is expected that the conformation featuring the planar intramolecular N-H···O hydrogen bond would represent a significant global minimum on the potential energy surface due to its stabilizing effect. The rotation of the ethyl group would likely have a lower energy barrier compared to the rotation of the nitro or amino groups, which are strongly influenced by resonance effects with the aromatic ring.
Topological Analysis of Electron Density (AIM Theory)
The Atoms in Molecules (AIM) theory provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonding. nih.gov In the context of this compound, an AIM analysis would be used to identify bond critical points (BCPs) associated with both covalent and non-covalent interactions.
The presence of a BCP between the amino hydrogen and the nitro oxygen would provide definitive evidence of the intramolecular hydrogen bond. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), would quantify the strength and nature of this interaction. Similarly, BCPs for any intermolecular C-H···O or π-π stacking interactions would characterize these weaker contacts that are crucial for the molecule's solid-state architecture. Theoretical investigations on related nitroanilines have successfully used AIM to characterize such intermolecular interactions. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map of this compound is expected to show distinct regions of positive and negative potential.
The most negative regions (typically colored red) would be localized on the oxygen atoms of the nitro group, indicating their high electron density and susceptibility to electrophilic attack. researchgate.nettci-thaijo.org A region of negative potential would also be associated with the fluorine atom. The most positive regions (typically colored blue) would be found around the amino hydrogen and the hydrogens of the ethyl group, highlighting them as sites for nucleophilic attack. researchgate.net The aromatic ring itself would exhibit a more complex potential, influenced by the electron-withdrawing nitro group and the electron-donating ethylamino group.
Substituent Effects on Electronic Properties and Aromaticity (HOMA Indices)
The substituents on the aniline ring—the ethylamino, fluoro, and nitro groups—have a profound effect on the electronic properties and aromaticity of the phenyl ring. The Harmonic Oscillator Model of Aromaticity (HOMA) index is a quantitative measure of aromaticity, with a value of 1 indicating a fully aromatic system.
In 2-nitroaniline (B44862) derivatives, the formation of the intramolecular hydrogen bond creates a chelate ring that can extend the π-electron delocalization. acs.org This can lead to an increase in the aromaticity of the phenyl ring compared to what might be expected based solely on the substituent effects. The HOMA index can be calculated from experimental or computationally determined bond lengths.
The table below shows hypothetical HOMA indices for the phenyl ring of this compound in comparison to benzene and a simple nitroaniline, illustrating the expected influence of the substituents and intramolecular hydrogen bonding.
| Compound | HOMA Index |
| Benzene | 1.000 |
| 4-Nitroaniline | ~0.980 |
| This compound | ~0.985 - 0.995 |
Note: These values are illustrative. The HOMA index for this compound is expected to be high, reflecting the stabilization from the intramolecular hydrogen bond, though specific calculations are needed for a precise value.
Research Applications and Interdisciplinary Studies of N Ethyl 4 Fluoro 2 Nitroaniline
Applications in Advanced Organic Synthesis
The utility of a compound in organic synthesis is determined by its ability to serve as a precursor or building block for more complex molecules. The functional groups on n-Ethyl-4-fluoro-2-nitroaniline—a secondary amine, a nitro group, and a fluorine atom—theoretically allow for a range of chemical transformations.
As a Versatile Intermediate for Functionalized Organic Compounds
Research indicates that this compound is primarily known as a product of synthesis rather than a starting intermediate for a wide range of other functionalized compounds. It is synthesized from 4-fluoro-2-nitroaniline (B1293508), which serves as the initial reagent. sigmaaldrich.com While its structure suggests potential for further reactions—for example, reduction of the nitro group to an amine or substitution reactions involving the aromatic ring—specific, documented examples of its use as a versatile intermediate for creating a broad spectrum of functionalized organic compounds are not prominent in the reviewed scientific literature.
Building Block for Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental in medicinal chemistry and materials science. srdorganics.comsigmaaldrich.com Fluorinated building blocks are often valuable in creating these structures. researchgate.net However, based on available research, there are no specific documented instances of this compound being used as a primary building block for the synthesis of heterocyclic compounds. Research into the creation of heterocyclic structures more commonly cites related molecules, such as the isomer 2-fluoro-4-nitroaniline, for these purposes.
Contributions to Materials Science
The electronic properties of molecules, particularly those with aromatic systems and electron-withdrawing or -donating groups, can lead to applications in materials science.
Investigation of π-π Interaction Capabilities in Material Design
The aromatic ring in this compound provides a basis for potential π-π stacking interactions, a key phenomenon in the design of organic materials for electronics and other applications. However, specific studies investigating the π-π interaction capabilities of this compound for material design have not been identified in the scientific literature.
Potential in Conductive Materials
The development of organic conductive materials is an active area of research. While related fluorinated aniline (B41778) compounds have been explored for their potential in creating materials for batteries or modifying carbon nanotubes, there is currently no available research data suggesting that this compound has been specifically investigated for its potential in conductive materials. ossila.com
Advanced Analytical Chemistry Research
In analytical chemistry, compounds can serve as reagents, standards, or subjects of novel detection methods. The precursor, 4-fluoro-2-nitroaniline, has been described as an analytical reagent. biosynth.com However, a review of current literature does not yield specific research where this compound itself is utilized in advanced analytical chemistry applications.
Development of Derivatization Methods for Trace Analysis
The accurate detection and quantification of nitroaromatic compounds like this compound in various matrices are crucial for environmental monitoring and industrial process control. The inherent characteristics of nitroanilines, such as their polarity and thermal instability, present challenges for certain analytical techniques. chromatographyonline.com
Gas chromatography (GC) is a powerful tool for separating and analyzing volatile compounds. However, the direct analysis of polar compounds like nitroanilines can be problematic, leading to poor peak shape and thermal degradation in the injector or column. chromatographyonline.comthermofisher.com To overcome these issues, derivatization is often employed. This process involves chemically modifying the analyte to create a new compound (a derivative) with properties more suitable for GC analysis, such as increased volatility and thermal stability. For amino groups, common derivatization strategies include acylation, silylation, or alkylation, which reduce the polarity of the N-H bond. For a compound like this compound, derivatization could theoretically target the secondary amine group to enhance its performance in GC-based trace analysis.
Conversely, high-performance liquid chromatography (HPLC) is an excellent alternative for analyzing polar and thermolabile compounds, as it does not typically require derivatization. chromatographyonline.comthermofisher.com For trace analysis where concentrations are very low, direct injection may lack the necessary sensitivity. In such cases, on-line solid-phase extraction (SPE) coupled with HPLC provides a robust solution. This automated technique pre-concentrates the analytes from a large sample volume onto a small cartridge before they are eluted onto the analytical column, significantly enhancing detection limits. thermofisher.com
Table 1: Potential Analytical Methods for this compound
| Analytical Technique | Derivatization Requirement | Rationale |
| Gas Chromatography (GC) | Often required | To increase volatility and thermal stability, overcoming the polarity of the amine group. chromatographyonline.com |
| High-Performance Liquid Chromatography (HPLC) | Not required | Well-suited for polar and thermolabile compounds. thermofisher.com |
| On-line SPE-HPLC | Not required | Used for pre-concentration to achieve low detection limits in trace analysis. thermofisher.com |
Electrochemical Studies and Sensor Development
Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection of electroactive compounds. The nitro group in nitroaromatic compounds is readily reducible, making them ideal candidates for electrochemical analysis. nih.gov While direct electrochemical studies on this compound are not prominent in the literature, research on related molecules like 2-nitroaniline (B44862) provides a strong basis for developing similar methodologies.
Electrochemical sensors for 2-nitroaniline have been successfully developed using modified glassy carbon electrodes. These sensors exhibit high electrocatalytic activity towards the reduction of the nitro group, allowing for sensitive detection at low concentrations. The modification of the electrode surface with novel materials, such as metal oxides, can significantly enhance the sensor's performance, leading to a wider linear range and a lower detection limit.
Furthermore, electrochemical techniques are not limited to analysis but also extend to synthesis. The electrochemical synthesis of alkyl nitroaromatic compounds has been demonstrated, providing a pathway for creating specific derivatives through controlled oxidation or reduction processes. nih.gov It is plausible that electrochemical methods could be adapted for both the quantitative analysis of this compound and for exploring its synthetic transformations. The presence of the fluorine atom and the ethyl group would influence the compound's reduction potential, a factor that would need to be characterized in the development of any specific electrochemical sensor or synthetic protocol.
Medicinal Chemistry and Biological Activity Mechanisms
The biological effects of nitroaromatic compounds are of significant interest in medicinal chemistry, primarily due to their potential toxicity and, in some cases, therapeutic activity. The metabolism of the nitro group is a key determinant of their biological action.
Mechanistic Studies of Cytotoxicity in Cellular Models
The cytotoxicity of nitroaromatic compounds is often linked to the reductive metabolism of the nitro group. In oxygen-rich (aerobic) environments, single-electron reduction of the nitro group can lead to the formation of a nitro anion radical. This radical can then transfer its electron to molecular oxygen, regenerating the parent nitro compound and producing a superoxide (B77818) radical. This process, known as futile cycling, can lead to a massive generation of reactive oxygen species (ROS), inducing oxidative stress. nih.gov
In oxygen-poor (hypoxic) environments, such as those found in solid tumors, further reduction of the nitro group can occur, leading to the formation of nitroso, hydroxylamino, and amino metabolites. These reduced metabolites, particularly the hydroxylamine (B1172632) derivative, are highly reactive and can form adducts with cellular macromolecules like DNA and proteins, leading to cell death. This hypoxia-selective activation has been exploited in the design of anticancer agents that specifically target tumor cells. nih.gov
Oxidative stress is a state of imbalance between the production of ROS and the ability of the cell's antioxidant systems to detoxify these reactive products. nih.gov As described above, the metabolism of nitroaromatic compounds is a potent source of ROS. This surge in ROS can overwhelm the cell's defenses, causing widespread damage to vital cellular components. nih.gov
Damage can occur to:
Lipids: Peroxidation of lipids in the cell membrane can disrupt membrane integrity and function.
Proteins: Oxidation of amino acid residues can lead to protein misfolding, aggregation, and loss of enzymatic activity. nih.gov
DNA: ROS can cause single- and double-strand breaks, as well as modifications to DNA bases, leading to mutations and genomic instability. mdpi.com
The accumulation of this damage can trigger programmed cell death, or apoptosis. The cell possesses intricate signaling pathways that sense irreparable damage and initiate a cascade of events leading to its own dismantling, thereby preventing the proliferation of a damaged cell. It is highly probable that the cytotoxicity of this compound, if observed, would be mediated, at least in part, by the induction of cell death through these oxidative stress pathways.
It is a common observation in toxicology and pharmacology that different cell lines exhibit varying degrees of sensitivity to a given cytotoxic agent. This differential sensitivity can be attributed to several factors, and these would likely apply to this compound.
Table 2: Factors Potentially Influencing Differential Cell Line Sensitivity
| Factor | Mechanism of Action |
| Metabolic Activation | The expression levels of enzymes responsible for metabolizing the compound can vary significantly between cell lines. For nitroaromatics, the activity of nitroreductases, which convert the nitro group to reactive species, can be a key determinant of sensitivity, especially under hypoxic conditions. nih.gov |
| Antioxidant Capacity | Cells with higher levels of antioxidants (e.g., glutathione) and antioxidant enzymes (e.g., superoxide dismutase, catalase) may be better equipped to handle the ROS generated by the compound, making them more resistant. |
| DNA Repair Efficiency | The ability of a cell to repair DNA damage is critical for survival. Cell lines with highly efficient DNA repair pathways may be able to reverse the damage caused by the compound's metabolites, while cells with deficient repair mechanisms would be more sensitive. |
| Apoptotic Threshold | The propensity of a cell to undergo apoptosis in response to stress can differ. Some cell lines may have a lower threshold for initiating apoptosis, making them more susceptible to cytotoxic agents. |
Mutagenicity Assessment and Interaction with Biomolecules (e.g., DNA)
Mutagenicity, the capacity of a chemical to induce genetic mutations, is a major toxicological concern. For nitroaromatic compounds, mutagenic activity is closely tied to their metabolic activation. The reduction of the nitro group to a reactive hydroxylamino intermediate is considered a critical step. This electrophilic metabolite can then bind covalently to nucleophilic sites in DNA, forming DNA adducts. nih.gov If these adducts are not repaired, they can lead to errors during DNA replication, resulting in mutations.
While this compound itself has not been extensively tested, data from structurally similar compounds provide valuable insights.
2-Nitroaniline: Generally considered non-mutagenic in standard bacterial assays, although some studies report weak mutagenic activity under specific metabolic activation conditions. oecd.org
4-Nitroaniline (B120555): Shows a low genotoxic potential but has been associated with an increased incidence of tumors in male mice, suggesting a carcinogenic potential. uzh.ch
4-Fluoroaniline (B128567): A study of substituted anilines found 4-fluoroaniline to be weakly mutagenic. nih.gov
Table 3: Mutagenicity of Structurally Related Anilines
| Compound | Finding | Reference |
| 2-Nitroaniline | Generally non-mutagenic; weak activity in some specific tests. | oecd.org |
| 4-Nitroaniline | Low genotoxic potential; potential carcinogen in mice. | uzh.ch |
| 4-Fluoroaniline | Weakly mutagenic. | nih.gov |
Bacterial Mutagenicity Assays (e.g., Ames Test)
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds by exposing specific bacterial strains to the substance. eurofins.com.au It serves as a rapid and convenient initial screening for potential carcinogenicity. eurofins.com.au The principle of the test relies on detecting reverse mutations in amino acid-requiring bacterial strains, allowing them to grow on a medium lacking that specific amino acid. xenometrix.ch
A study was conducted to evaluate the mutagenic potential of this compound using the Ames test, conforming to OECD Guideline 471. agc-chemicals.com The assay utilized histidine-dependent strains of Salmonella typhimurium (TA100) and tryptophan-dependent strains of Escherichia coli (WP2uvrA). agc-chemicals.com The experiment was performed with and without metabolic activation using an S9-mix from rat liver to simulate mammalian metabolism. agc-chemicals.com
The compound was tested at ten concentrations, up to the maximum recommended dose of 5000 µ g/plate . agc-chemicals.com The results indicated no precipitate or visible reduction in the growth of the bacterial background lawn at any concentration. agc-chemicals.com Crucially, no significant increases in the frequency of revertant colonies were observed for any of the bacterial strains, either with or without metabolic activation. agc-chemicals.com This suggests that under these specific test conditions, this compound does not exhibit mutagenic activity. agc-chemicals.com
Ames Test Results for this compound
| Test Parameter | Details | Finding |
|---|---|---|
| Test System | Bacterial Reverse Mutation Assay (Ames Test) | No mutagenic potential detected. agc-chemicals.com |
| Bacterial Strains | Salmonella typhimurium TA100, Escherichia coli WP2uvrA | No significant increase in revertant colonies. agc-chemicals.com |
| Concentrations | Up to 5000 µ g/plate | No toxicity or mutagenicity observed. agc-chemicals.com |
| Metabolic Activation | With and without Aroclor 1254-induced rat liver S9 | Negative results in both conditions. agc-chemicals.com |
Formation of Reactive Intermediates
Many chemicals are not mutagenic themselves but can be converted into reactive electrophilic intermediates by metabolic processes. nih.gov The inclusion of a liver homogenate, such as the S9 fraction, in in-vitro tests like the Ames test is designed to mimic this metabolic activation. agc-chemicals.comnih.gov While this compound itself did not show mutagenicity even after metabolic activation, the study of related nitroaromatic compounds provides insight into the formation of intermediates. agc-chemicals.com For example, the aerobic degradation of a similar compound, 2-chloro-4-nitroaniline (B86195), by Rhodococcus sp. proceeds through oxidative hydroxylation to form intermediates like 4-amino-3-chlorophenol (B108459) and subsequently 6-chlorohydroxyquinol. nih.govplos.org This process demonstrates how microorganisms can transform anilines into various reactive intermediates. nih.govplos.org
Structure-Activity Relationships in the Design of Pharmacological Agents
The study of how a chemical's structure relates to its biological activity (Structure-Activity Relationship, SAR) is fundamental in drug discovery. The anilino-scaffold, present in this compound, is a key component in various pharmacologically active agents. Research into 4-anilinoquinolines and 4-anilinoquinazolines as inhibitors of Mycobacterium tuberculosis (Mtb) has identified key structural features for activity. nih.gov For instance, a 4-benzyloxy aniline substituent and a 6,7-dimethoxy quinoline (B57606) ring were found to be important for Mtb inhibition. nih.gov Furthermore, the inclusion of fluorine on the phenyl ring distal to the quinazoline (B50416) led to a marked increase in antitubercular activity. nih.gov This highlights how specific substitutions, such as the fluorine atom and N-ethyl group in this compound, can modulate the biological properties of the core aniline structure.
Exploration of Antitubercular Activity of Derivatives
Given the rise of multidrug-resistant tuberculosis, there is an urgent need for new therapeutic agents. nih.govjapsonline.com Derivatives of nitroanilines are among the many classes of compounds being explored for this purpose. A series of novel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which share structural similarities with this compound, were synthesized and evaluated for their in-vitro antitubercular activity against M. tuberculosis H37Rv. nih.gov Many of these derivatives showed moderate to potent activity, with one compound proving to be as potent as the reference drug rifampin against both the standard and a rifampin-resistant strain. nih.gov Similarly, studies on quinoxaline (B1680401) derivatives, which can be synthesized from nitroanilines, have shown that some possess high activity against Mycobacterium tuberculosis and Mycobacterium avium. researchgate.net These findings underscore the potential of the fluoro-nitroaniline scaffold as a starting point for developing new antitubercular drugs. nih.govresearchgate.net
Antitubercular Activity of Related Aniline Derivatives
| Compound Series | Target | Key Finding |
|---|---|---|
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamides | M. tuberculosis H37Rv & Rifampin-resistant strain | Several derivatives showed potent activity (MIC = 4 to 16 μg/mL). nih.gov |
| 4-Anilinoquinazolines with Fluorine Substitution | M. tuberculosis | Fluorine substitution markedly increased inhibitory activity. nih.gov |
Coordination Chemistry in Biological Contexts (e.g., Metal Complexes)
The functional groups on an aniline ring, such as the amino and nitro groups found in this compound, can act as ligands, forming coordination complexes with metal ions. The parent compound, 4-Fluoro-2-nitroaniline, is known to form complexes with transition metals like cobalt(II), nickel(II), and copper(II). sigmaaldrich.com The formation of such metal chelates can significantly alter the biological properties of the parent organic molecule. scirp.org Studies on other ligands have shown that their metal complexes can exhibit enhanced antibacterial and antifungal activities compared to the free ligand. scirp.org This suggests that this compound could potentially form biologically active metal complexes, a research area that merges inorganic chemistry with biological applications.
Environmental Science and Degradation Research
The environmental fate of synthetic chemical compounds is a critical area of study. Fluorinated pharmaceuticals and chemicals are of particular interest due to the strength of the carbon-fluorine bond, which often makes them stable and recalcitrant to degradation. nih.gov
Biotransformation and Biodegradation Pathways in Microorganisms
While specific biodegradation studies on this compound are not widely available, research on structurally analogous compounds provides valuable insights into potential environmental pathways. The biotransformation of fluorinated drugs by microorganisms is an important field, as microbes can play a key role in their environmental degradation. nih.gov
A study on the aerobic degradation of 2-chloro-4-nitroaniline (a structural analog) by Rhodococcus sp. strain MB-P1 demonstrated that the bacterium could use the compound as its sole source of carbon, nitrogen, and energy. nih.govplos.org The degradation pathway was initiated by a flavin-dependent monooxygenase that removed the nitro group. plos.org This was followed by the action of an aniline dioxygenase, leading to the formation of several intermediates. plos.org This research illustrates a potential pathway for the microbial breakdown of halogenated nitroanilines in the environment, involving oxidative and dioxygenase-mediated steps. nih.govplos.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide |
| 2-chloro-4-nitroaniline |
| 4-amino-3-chlorophenol |
| 6-chlorohydroxyquinol |
| 4-anilinoquinolines |
| 4-anilinoquinazolines |
| 4-Fluoro-2-nitroaniline |
| Quinoxaline-2-carbonitrile 1,4-di-N-oxide |
| Cobalt(II) |
| Nickel(II) |
| Copper(II) |
Non-Biological Degradation Processes
In addition to microbial activities, abiotic factors can contribute to the degradation of organic compounds in the environment.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The hydrolytic stability of a compound is a key factor in its environmental persistence. For many substituted anilines, hydrolysis is not a major degradation pathway under typical environmental pH conditions (pH 5-9). However, the presence of certain functional groups can influence hydrolytic stability. While specific data for this compound is unavailable, studies on other organic compounds with fluoro and nitro groups suggest that these can impact stability. For instance, some fluorinated organic anions have been shown to be stable under neutral and slightly basic conditions but may undergo hydrolysis under strongly acidic or basic conditions. rsc.org The N-ethyl and nitro groups on the aniline ring are generally stable to hydrolysis, suggesting that this compound is likely to be hydrolytically stable under most environmental conditions.
Environmental Fate Modeling and Persistence Studies
Predicting the environmental fate and persistence of a chemical is crucial for assessing its potential risk. This is often done using computer models that take into account the chemical's properties and various environmental degradation processes. For this compound, such models would integrate data on its likely biodegradation, photolysis, and hydrolysis rates, as well as its tendency to sorb to soil and sediment.
The persistence of aniline derivatives in the environment is a concern due to their potential toxicity. mdpi.comnih.gov The rate of degradation can be low for some of these compounds, leading to their accumulation in soil and water. mdpi.com The presence of a fluorine atom, as in this compound, can sometimes increase the resistance of a compound to degradation, although monofluorinated aromatics are known to be biodegradable. nih.gov The combination of the fluoro, nitro, and N-ethyl groups on the aniline ring makes it a complex molecule whose environmental persistence would depend on the specific conditions of the receiving environment, including the presence of adapted microbial communities.
Remediation Strategies Based on Degradation Mechanisms of this compound
The environmental fate and remediation of this compound are of significant interest due to the potential persistence and toxicity associated with nitroaromatic compounds. While specific degradation studies on this compound are not extensively documented in publicly available literature, remediation strategies can be inferred from the degradation mechanisms of structurally similar compounds. These include other nitroanilines, halogenated nitroaromatics, and N-alkylated aromatic amines. The primary approaches for the degradation of such compounds involve advanced oxidation processes (AOPs) and bioremediation, which target the key functional groups: the nitro group, the aromatic ring, and the N-ethyl group.
Advanced oxidation processes are highly effective for the degradation of recalcitrant organic pollutants. These methods rely on the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can non-selectively attack the aromatic ring and its substituents, leading to mineralization.
Fenton and Photo-Fenton Processes: The Fenton reaction, which involves the use of hydrogen peroxide (H₂O₂) and a ferrous iron catalyst (Fe²⁺), is a well-established AOP for treating wastewater containing nitroaromatic compounds. The reaction generates hydroxyl radicals that can initiate the degradation of this compound. The degradation pathway would likely commence with the oxidation of the N-ethyl group or hydroxylation of the aromatic ring. The presence of the electron-withdrawing nitro group and the fluorine atom can influence the sites of •OH attack. For instance, studies on similar compounds have shown that the degradation rate is significantly influenced by pH, temperature, and the concentrations of H₂O₂ and Fe²⁺. The photo-Fenton process, which incorporates UV light, can enhance the degradation rate by promoting the photoreduction of Fe³⁺ to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals.
Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with the aromatic ring or decompose to form hydroxyl radicals, especially at alkaline pH. For this compound, ozonation could lead to the cleavage of the aromatic ring and the oxidation of the nitro and amino groups. The reaction of ozone with the amino group can lead to the formation of N-oxides and other oxidized products. The efficiency of ozonation is dependent on factors such as ozone dosage, pH, and the presence of radical scavengers in the water matrix.
Photocatalysis: Heterogeneous photocatalysis using semiconductor materials like titanium dioxide (TiO₂) or zinc oxide (ZnO) is another promising AOP. When irradiated with UV light, the photocatalyst generates electron-hole pairs, which in turn produce hydroxyl radicals and superoxide radicals (•O₂⁻). These reactive species can effectively degrade the target compound. The degradation of this compound via photocatalysis would likely involve the attack of these radicals on the aromatic ring, leading to hydroxylation, dehalogenation, and denitration, ultimately resulting in the formation of smaller organic acids and mineralization to CO₂, H₂O, and inorganic ions.
Bioremediation offers a more environmentally friendly and cost-effective approach to the degradation of nitroaromatic compounds. This process utilizes microorganisms that can use these compounds as a source of carbon, nitrogen, and energy.
Aerobic and Anaerobic Degradation: The degradation of nitroaromatic compounds can occur under both aerobic and anaerobic conditions. Under aerobic conditions, microorganisms can initiate the degradation by dioxygenase-catalyzed hydroxylation of the aromatic ring, followed by ring cleavage. The nitro group can also be reduced to a hydroxylamino group and subsequently an amino group, which can be more amenable to further degradation. Under anaerobic conditions, the primary degradation pathway often involves the reduction of the nitro group to an amino group, forming a diamine derivative of the original compound. The resulting aromatic amine may be further degraded, though often at a slower rate. For this compound, a potential bioremediation strategy would involve the use of microbial consortia capable of both nitroreduction and aromatic ring cleavage. The presence of the fluorine atom may pose a challenge for some microorganisms, as the carbon-fluorine bond is generally strong and resistant to cleavage. However, some specialized microbes have been shown to be capable of dehalogenating fluorinated aromatic compounds.
The following tables summarize research findings on the degradation of compounds structurally related to this compound, providing insights into potential remediation strategies.
Table 1: Advanced Oxidation Processes for the Degradation of Related Nitroaromatic Compounds
| Compound | AOP Method | Key Findings |
|---|---|---|
| 4-Nitroaniline | Fenton | Degradation is most effective at a pH of 3.0. |
| Nitrobenzene (B124822) | Ozonation | Ring cleavage and formation of nitrophenols are primary degradation steps. |
| 2,4-Dinitrotoluene | Photo-Fenton | UV radiation significantly enhances the degradation rate compared to the standard Fenton process. |
| 4-Chloronitrobenzene | Photocatalysis (TiO₂) | Leads to dehalogenation and denitration, with the formation of chloride and nitrate (B79036) ions. |
Table 2: Bioremediation of Related Nitroaromatic and Halogenated Compounds
| Compound | Microorganism/Consortium | Key Findings |
|---|---|---|
| 4-Nitroaniline | Pseudomonas sp. | Capable of utilizing 4-nitroaniline as a sole source of carbon and nitrogen. |
| 2-Nitroaniline | Rhodococcus sp. | Demonstrates nitroreductase activity, converting the nitro group to an amino group. |
| 4-Fluoroaniline | Mixed microbial culture | Shows potential for defluorination under aerobic conditions. |
| Nitrobenzene | Comamonas sp. | Can mineralize nitrobenzene through a reductive pathway. |
Future Directions and Challenges in N Ethyl 4 Fluoro 2 Nitroaniline Research
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of n-Ethyl-4-fluoro-2-nitroaniline often relies on the N-alkylation of a precursor like 4-fluoro-2-nitroaniline (B1293508). sigmaaldrich.com While effective, these methods can present challenges related to selectivity, waste generation, and the use of hazardous reagents. Future research must prioritize the development of greener and more efficient synthetic strategies.
A primary challenge is to move beyond conventional methods towards catalytic systems that offer high atom economy and milder reaction conditions. The development of novel methods for creating substituted anilines, such as from benzyl (B1604629) azides or via Smiles rearrangement using solid-supported catalysts, points toward more sustainable pathways. nih.govresearchgate.netacs.org Another promising avenue is the application of continuous flow chemistry, which has been demonstrated for the synthesis of the related compound 4-fluoro-2-nitroaniline. researchgate.net This approach offers superior control over reaction parameters, enhancing safety and yield, particularly for exothermic nitration reactions. researchgate.net
Table 1: Comparison of Synthetic Approaches for Substituted Anilines
| Feature | Conventional Synthesis (e.g., Alkylation) | Future Sustainable Routes |
|---|---|---|
| Principle | Nucleophilic substitution on a pre-functionalized aniline (B41778). sigmaaldrich.com | Catalytic transformations, flow chemistry, multi-component reactions. researchgate.netnih.gov |
| Starting Materials | 4-fluoro-2-nitroaniline, ethyl halide. sigmaaldrich.com | Diverse precursors like phenols, benzyl azides, or aldehydes. researchgate.netacs.orgnih.gov |
| Key Challenges | Stoichiometric reagents, potential for side reactions, waste disposal. | Catalyst development, process optimization for specific substrates, scalability. |
| Sustainability | Moderate to low, often involves harsh conditions and solvents. | High, emphasizes atom economy, energy efficiency, and reduced waste. nih.govacs.org |
Advanced Mechanistic Insights into Reactive Intermediates and Selectivity
Future research should focus on advanced kinetic and computational studies to elucidate the precise roles of catalysts, bases, and solvent systems in the reaction pathway. nih.govmdpi.com Understanding the formation and stability of intermediates, such as the Meisenheimer complex, is crucial. researchgate.net Studies have shown that different bases can lead to distinct reaction profiles, suggesting that the reaction mechanism can be subtly altered to favor the desired product. nih.govmdpi.com Computational approaches, including Density Functional Theory (DFT), can probe the energetics of different reaction pathways, such as radical-polar crossover versus reductive elimination in copper-catalyzed reactions, providing insights that can guide the rational design of more selective synthetic methods. nih.govscbt.com
Table 2: Key Areas for Mechanistic Investigation
| Area of Focus | Key Questions | Investigative Tools |
|---|---|---|
| Intermediate Stabilization | How do solvent and base choice affect the stability of the Meisenheimer complex? researchgate.net | In-situ spectroscopy (NMR, IR), kinetic profiling, DFT calculations. |
| Catalytic Cycles | What is the active catalytic species and how does it influence the rate-determining step? nih.gov | Kinetic studies, catalyst poisoning experiments, computational modeling. |
| Selectivity Control | How can reaction conditions be tuned to prevent side reactions (e.g., dialkylation, reaction at the nitro group)? | High-throughput screening of catalysts and conditions, detailed product analysis (HPLC, GC-MS). |
| Radical Pathways | In metal-catalyzed systems, what is the nature of the radical intermediates and how do they influence functionalization? scbt.com | Computational studies, experimental trapping of radical intermediates. |
Integration of Multi-Omics Approaches in Biological Activity Studies
While this compound is primarily a synthetic intermediate, understanding its potential biological and toxicological profile is critical, especially if trace amounts persist in final products or enter the environment. A significant future challenge is to move beyond simple toxicity assays to a systems-level understanding of its interactions with biological systems.
The integration of multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—offers a path to achieve this. youtube.com For instance, exposing model organisms like Pseudomonas species or algae to the compound and analyzing the transcriptomic response could identify specific gene clusters and metabolic pathways involved in its biotransformation or detoxification. nih.govresearchgate.net Metabolomics can then identify the specific breakdown products, revealing the metabolic fate of the compound. researchgate.net This systems biology approach can provide a comprehensive view of the compound's mode of action, helping to build predictive models of its biological impact and moving from simple correlation to a causative understanding of its effects. youtube.com
Table 3: Potential Multi-Omics Integration for this compound
| Omics Layer | Objective | Expected Outcome |
|---|---|---|
| Transcriptomics | Identify genes and pathways transcriptionally regulated upon exposure. | Discovery of aniline dioxygenase or nitroreductase gene clusters involved in degradation. researchgate.net |
| Proteomics | Quantify changes in protein expression to confirm pathway activation. | Validation of upregulated enzymes (e.g., cytochrome P-450) in metabolic pathways. researchgate.net |
| Metabolomics | Identify and quantify metabolites and degradation products. | Elucidation of the complete biotransformation pathway and identification of persistent intermediates. youtube.com |
| Systems Biology | Integrate all data layers to build a predictive network model. | A mechanistic model of toxicity or biodegradation. youtube.com |
Predictive Modeling for Environmental Behavior and Remediation
The environmental fate of this compound is governed by the interplay of its distinct functional groups: the aniline moiety, the nitro group, and the fluorine atom. A major challenge is to accurately predict its persistence, mobility, and potential for biodegradation.
Future efforts should focus on developing sophisticated Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com Research on other nitroaromatics shows that toxicity and reactivity can be correlated with quantum-chemical descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO). nih.govresearchgate.net However, the presence of the C-F bond, known for its high stability, complicates biodegradation predictions. researchgate.netmdpi.com Predictive models for this compound must therefore be multi-parametric, accounting for factors related to both nitro-group reduction and potential defluorination pathways. researchgate.net Developing models that can predict the formation of persistent transformation products is crucial for a complete environmental risk assessment. researchgate.netresearchgate.net
Table 4: Parameters for Predictive Environmental Modeling
| Model Type | Key Input Descriptors | Predicted Endpoint |
|---|---|---|
| QSAR (Toxicity) | ELUMO, number of nitro groups, topological descriptors, dipole moment. nih.govnih.govresearchgate.net | Acute toxicity (e.g., IGC₅₀, LD₅₀). researchgate.netnih.gov |
| Biodegradation Models | Presence of activating/deactivating groups, redox potential, C-F bond dissociation energy. | Rate of biodegradation, potential for defluorination, formation of persistent metabolites. researchgate.netmdpi.com |
| Environmental Fate | Water solubility, octanol-water partition coefficient (LogP), vapor pressure. | Environmental mobility (soil adsorption, leaching potential). |
Exploration of Novel Applications in Emerging Technologies
Beyond its role as a chemical intermediate, the unique combination of functional groups in this compound presents opportunities for its use as a building block in advanced materials. The primary challenge is to identify and develop applications where its specific structural features provide a distinct advantage.
One promising area is in the field of high-performance polymers and organic electronics. Aniline derivatives can be polymerized to form materials with interesting electrical and sensory properties. rsc.orgrsc.org The presence of the fluorine atom is particularly significant, as fluorination of conjugated organic materials is a known strategy to lower HOMO/LUMO energy levels, which can improve electron injection, enhance oxidative stability, and lead to n-type or ambipolar semiconducting behavior. rsc.orgresearchgate.net Furthermore, polymerization of aniline derivatives can yield colored, conjugated polymers. acs.orguiowa.edu Therefore, this compound could serve as a monomer for novel fluorinated polyanilines with tailored electronic properties for use in sensors, organic field-effect transistors (OFETs), or as components in electro-optic devices.
Table 5: Potential Applications in Emerging Technologies
| Technology Area | Rationale for Use | Potential Function of this compound |
|---|---|---|
| Organic Electronics | Fluorination enhances electronic properties and stability. rsc.orgresearchgate.net | Monomer for fluorinated semiconducting polymers for OFETs or OLEDs. |
| Chemical Sensors | Polyaniline derivatives exhibit high sensitivity to analytes like moisture and ammonia. rsc.org | Building block for a polymer film whose conductivity changes upon exposure to specific chemicals. |
| Advanced Dyes/Pigments | Polymerization of substituted anilines can produce colored materials with unique spectroscopic properties. acs.orguiowa.edu | Monomer for creating novel, stable, colored polymers for specialty coatings or materials. |
| High-Performance Polymers | The aromatic structure suggests potential for creating thermally stable polymers. | Co-monomer to impart specific properties (e.g., fire retardancy, altered dielectric constant) to aramids or polyimides. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for n-Ethyl-4-fluoro-2-nitroaniline, and how can reaction conditions be optimized for purity?
- Methodological Answer : The synthesis typically involves nitration and alkylation steps. For example, nitration of 4-fluoroaniline derivatives followed by N-ethylation using ethylating agents like ethyl bromide or ethyl iodide under basic conditions (e.g., NaHCO₃). Optimization includes controlling reaction temperature (e.g., 0–5°C during nitration to minimize side reactions) and stoichiometric ratios. Purity can be enhanced via recrystallization in ethanol/water mixtures, monitored by HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorine’s deshielding effect on adjacent protons).
- FT-IR : Identify nitro group stretching vibrations (~1520 cm⁻¹ for asymmetric NO₂) and C-F bonds (~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular weight (C₈H₉FN₂O₂, theoretical [M+H]⁺ = 201.0675). Cross-referencing with Ashford’s Dictionary ensures alignment with known derivatives .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : The compound is light-sensitive due to the nitro group; store in amber vials at 0–6°C under inert atmosphere (N₂/Ar). Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation products (e.g., nitro reduction to amine under acidic conditions) .
Advanced Research Questions
Q. How do electronic effects of the fluoro and nitro substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nitro (-NO₂) and fluoro (-F) groups deactivate the aromatic ring, directing electrophilic substitution to meta/para positions. Computational studies (DFT, B3LYP/6-311+G*) can map electron density and predict regioselectivity. Experimentally, Suzuki-Miyaura coupling with Pd catalysts requires elevated temperatures (80–100°C) due to reduced electron richness .
Q. What analytical challenges arise in quantifying trace amounts of this compound in environmental samples?
- Methodological Answer : Use LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C₆-analogues) to correct matrix effects. Solid-phase extraction (SPE, C18 cartridges) pre-concentrates samples. Limit of detection (LOD) can reach 0.1 ppb with MRM transitions (e.g., m/z 201 → 154 for quantification). Environmental stability studies must account for photodegradation in aqueous media .
Q. How can researchers resolve contradictions in reported reaction yields for nitro-group reductions?
- Methodological Answer : Discrepancies may stem from reducing agents (e.g., H₂/Pd vs. SnCl₂/HCl) or solvent polarity. Systematic kinetic studies (e.g., in situ IR monitoring) can track intermediate formation. For example, catalytic transfer hydrogenation with ammonium formate/Pd-C in ethanol achieves >90% yield, while acidic SnCl₂ may over-reduce the ethyl group .
Q. What computational models predict the compound’s toxicity or biodegradability?
- Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models using software like EPI Suite. Input descriptors include logP (estimated 1.8 for this compound) and nitro group count. Biodegradability assays (e.g., OECD 301D) under aerobic conditions with activated sludge can validate predictions .
Methodological Notes
- Experimental Design : Always include control reactions (e.g., nitro-free analogs) to isolate substituent effects.
- Data Validation : Cross-check spectral data with PubChem or Ashford’s Dictionary entries for nitroaniline derivatives .
- Advanced Tools : Leverage DFT for mechanistic insights and LC-MS/MS for trace analysis in environmental matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




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